molecular formula C28H45Cl2NO6S B1588206 Thiamphenicol palmitate CAS No. 52628-58-7

Thiamphenicol palmitate

Cat. No. B1588206
CAS RN: 52628-58-7
M. Wt: 594.6 g/mol
InChI Key: ROGLXKYZAOFGQO-AOYPEHQESA-N
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Description

Thiamphenicol palmitate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a chloramphenicol analog that exhibits antibiotic activity . Thiamphenicol inhibits the 50S subunit of the bacterial ribosome, inhibiting protein translation . It displays antibacterial efficacy against Streptococcus, Staphylococcus, Escherichia, and Haemophilus .


Synthesis Analysis

Thiamphenicol ™ is an antimicrobial drug and a methyl-sulfonyl analogue of chloramphenicol. New metal complexes of TM with Zn(II), Cu(II), Ni(II), Co(II) and Fe(II) were synthesized and characterized using elemental analyses, infrared (IR) and proton nuclear magnetic resonance spectroscopy (1H-NMR), magnetic susceptibility, electron paramagnetic resonance (EPR) spectroscopy, and thermogravimetric analysis (TGA) .


Molecular Structure Analysis

The molecular formula of Thiamphenicol palmitate is C28H45Cl2NO6S . The molecular weight is 594.63 . The structure of Thiamphenicol, one of the congeners of chloramphenicol which is a well-known antibiotic, has been determined by single crystal x-ray diffraction techniques .


Chemical Reactions Analysis

Thiamphenicol ™ is an antimicrobial drug and a methyl-sulfonyl analogue of chloramphenicol. New metal complexes of TM with Zn(II), Cu(II), Ni(II), Co(II) and Fe(II) were synthesized and characterized .


Physical And Chemical Properties Analysis

Thiamphenicol palmitate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The molecular weight is 594.63 .

Scientific Research Applications

  • Use in Sensitive Detection of Thiamphenicol and Its Analogues

    • Field : Food Safety
    • Application Summary : Thiamphenicol palmitate can be used in the synthesis of N, S-Doped Carbon Quantum Dots, which serve as a fluorescent probe for sensitive detection of Thiamphenicol and its analogues in real food samples .
    • Methods of Application : The specific methods involve the synthesis of N, S-Doped Carbon Quantum Dots from food waste .
    • Results or Outcomes : This method allows for the sensitive detection of Thiamphenicol and its analogues in real food samples .
  • Use in Recognition of Thiamphenicol in Milk
    • Field : Food Safety
    • Application Summary : Thiamphenicol palmitate has been used in the synthesis of a new type of magnetic restricted access molecularly imprinted polymer (RAM-MMIP) with specific recognition . This was prepared by a one-step swelling method .
    • Methods of Application : The polymer microspheres were characterized and analyzed by scanning electron microscopy, X-ray diffraction, elemental analysis, contact angle measurement and vibrating sample magnetometry . When the ratio of template molecule, functional monomer and cross linking agent was 1:4:8, the adsorption capacity reached the maximum . Under these conditions, RAM-MIP magnetic solid phase extraction (M-SPE) was combined with HPLC to analyze thiamphenicol in milk samples .
    • Results or Outcomes : Satisfactory linear correlation (R2 > 0.9977), good detection limit (LOD: 10.4 μg L −1 ), high recovery rate (96.5–101.1%), and relative standard deviation (RSD: 2.8–3.8%) were obtained . Therefore, the synthesized material can be used for the analysis of TAP in complex milk samples, and has broad application value .

Future Directions

The landscape of cancer therapy stands on the brink of a transformative shift with the emerging focus on palmitoylation pathways . The dynamic ‘palmitome’—an intricate network within cellular systems—opens new avenues for precision oncology interventions .

properties

IUPAC Name

[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45Cl2NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(33)37-26(24(21-32)31-28(34)27(29)30)22-17-19-23(20-18-22)38(2,35)36/h17-20,24,26-27,32H,3-16,21H2,1-2H3,(H,31,34)/t24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGLXKYZAOFGQO-AOYPEHQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CO)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](C1=CC=C(C=C1)S(=O)(=O)C)[C@@H](CO)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45Cl2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200608
Record name (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-1-(4-(methylsulphonyl)phenyl)propyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiamphenicol palmitate

CAS RN

52628-58-7
Record name Hexadecanoic acid, 2-[(dichloroacetyl)amino]-3-hydroxy-1-[4-(methylsulfonyl)phenyl]propyl ester, [R-(R*,R*)]-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamphenicol palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-1-(4-(methylsulphonyl)phenyl)propyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-1-[4-(methylsulphonyl)phenyl]propyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIAMPHENICOL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8Q4JN3YKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
SN Nurbaeti, J Brillault, F Tewes, JC Olivier - European Journal of …, 2019 - Elsevier
The purpose of this study was to design inhalable sustained-release nanoparticle-in-microparticles, ie nano-embedded microparticles, for the lung delivery of chloramphenicol or …
Number of citations: 15 www.sciencedirect.com
D Della Bella, M Veronese, G Marca… - Arzneimittel …, 1974 - pubmed.ncbi.nlm.nih.gov
Remarks on the in vitro hydrolysis and on the adsorption in the animals and man of a new synthetic ester: thiamphenicol palmitate Remarks on the in vitro hydrolysis and on the …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
G Bellomo, G Frigerio, S Giudice, P Mazzoni - Chemotherapy, 1970 - karger.com
Probit analysis was employed as a means for comparing the efficacy of different broad spectrum antibiotic treatments in conditions where uniformly high success rates can be obtained …
Number of citations: 6 karger.com
M Govender, S Indermun, P Kumar… - … Lung Diseases Using …, 2020 - Elsevier
The incidence of respiratory diseases, which include asthma, COPD, cystic fibrosis, bacterial and fungal infections, and lung cancer, account for a significant number of deaths each year…
Number of citations: 2 www.sciencedirect.com
N Alhajj, NJ O'Reilly, H Cathcart - Drug Discovery Today, 2021 - Elsevier
Leucine is a promising excipient with several applications in the development of inhalable spray-dried powder of high- and low-dose drugs. The addition of leucine has exhibited …
Number of citations: 42 www.sciencedirect.com
L Liu, J Chen, M Wang, W Li - 2023 - researcherslinks.com
In contrast to systemic administration methods such as oral or injection, inhaled medications are directly administered to the respiratory tract to exert a therapeutic impact, which has …
Number of citations: 2 researcherslinks.com
D Zillen, M Beugeling, WLJ Hinrichs, HW Frijlink… - Current Opinion in …, 2021 - Elsevier
Pulmonary drug delivery can have several advantages over other administration routes, in particular when using dry powder formulations. Such dry powder inhalation formulations …
Number of citations: 17 www.sciencedirect.com
F Tewes, TF Bahamondez-Canas… - European Journal of …, 2020 - Elsevier
A significant limitation of locally delivered treatments for chronic pulmonary infections is often the short residence time within the airways. Ciprofloxacin (CIP), for example, undergoes …
Number of citations: 6 www.sciencedirect.com
N Kanojia, S Singh, J Singh, N Sharma… - Biointerface Res …, 2021 - researchgate.net
… Nurbaeti, SN; Brillault, J.; Tewes, F.; Olivier, JC Sustained-release microparticle dry powders of chloramphenicol palmitate or thiamphenicol palmitate prodrugs for lung delivery as …
Number of citations: 9 www.researchgate.net
J Brillault, F Tewes - Pharmaceutics, 2020 - mdpi.com
Pulmonary drug delivery is a promising strategy to treat lung infectious disease as it allows for a high local drug concentration and low systemic side effects. This is particularly true for …
Number of citations: 13 www.mdpi.com

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